6-[2-[[2-[2-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound (3S,4S,5S,6R)-6-[2-[[2-[2-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with multiple functional groups, including carboxylic acids, hydroxyl groups, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The starting materials are typically simple sugars and amino acids, which undergo a series of chemical transformations to yield the final product. Common reagents used in these reactions include protecting agents like tert-butyldimethylsilyl chloride (TBDMS-Cl), coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), and deprotecting agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques would be essential to maximize yield and minimize waste. Purification methods such as crystallization, chromatography, and recrystallization would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carboxylic acids would yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example, the amino groups may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups may participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S,5S,6R)-6-[2-[[2-[2-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- (3S,4S,5S,6R)-6-[2-[[2-[2-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
This compound is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C36H56N8O16 |
---|---|
Molecular Weight |
856.9 g/mol |
IUPAC Name |
6-[2-[[2-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H56N8O16/c45-15-11-43(13-17-57-33-25(51)21(47)23(49)27(59-33)31(53)54)35-38-20-19(29(39-35)41-7-3-1-4-8-41)37-36(40-30(20)42-9-5-2-6-10-42)44(12-16-46)14-18-58-34-26(52)22(48)24(50)28(60-34)32(55)56/h21-28,33-34,45-52H,1-18H2,(H,53,54)(H,55,56) |
InChI Key |
NBJFCIJCCRXIKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O)N(CCO)CCOC6C(C(C(C(O6)C(=O)O)O)O)O |
Origin of Product |
United States |
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